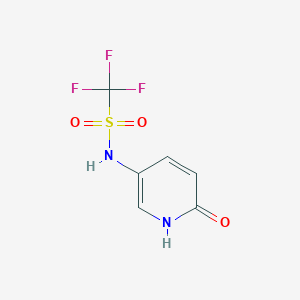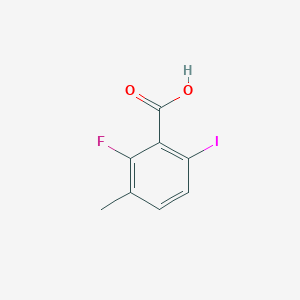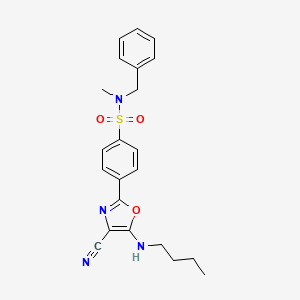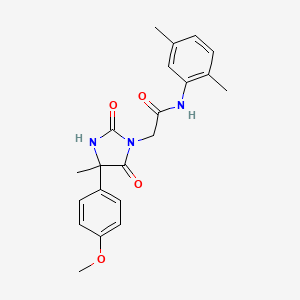![molecular formula C15H19N5O2S B2889029 3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396876-33-7](/img/structure/B2889029.png)
3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative . It is part of a new set of small molecules that have been designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of such compounds involves a series of reactions. For instance, in the synthesis of pyrido[2,3-d]pyrimidines, the process involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation, cyclization, elimination, methylation, and other condensation reactions .Scientific Research Applications
Targeted Kinase Inhibition
This compound shows promise as a multi-targeted kinase inhibitor . Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is often associated with diseases like cancer . By inhibiting multiple kinases, this compound could potentially offer a broad-spectrum therapeutic approach.
Apoptosis Induction
Apoptosis, or programmed cell death, is a vital process in maintaining the health of an organism. The compound has been found to induce apoptosis in cancer cells, which could be leveraged to develop treatments that selectively target and eliminate malignant cells .
Cell Cycle Arrest
The ability to halt the cell cycle is a valuable trait in cancer therapy, as it can prevent the proliferation of cancer cells. This compound has demonstrated the capability to induce cell cycle arrest, providing another mechanism by which it could exert anti-cancer effects .
Halogenated TKI Development
Halogen atoms can be incorporated into therapeutic compounds to enhance their potency and selectivity. The structure of this compound allows for the strategic addition of halogens, which could lead to the development of more effective targeted kinase inhibitors (TKIs) .
Cytotoxicity Against Cancer Cell Lines
The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential use in developing chemotherapeutic agents. Its effectiveness against multiple cell lines indicates a broad applicability in cancer treatment .
Enzymatic Inhibitory Activity
In addition to its anti-proliferative properties, the compound has been found to inhibit enzymes like CDK2/cyclin A2, which are involved in cell division. This enzymatic inhibitory activity could be harnessed to create drugs that specifically target these enzymes in cancer cells .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-cyclopentyl-2-thiomorpholin-4-yl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-13-11-9-16-14(19-5-7-23-8-6-19)17-12(11)18-15(22)20(13)10-3-1-2-4-10/h9-10H,1-8H2,(H,16,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMLIDMDGCIXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)

![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2888950.png)
![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)
![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)

![4-[(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide](/img/structure/B2888958.png)



![10-(Piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2888969.png)